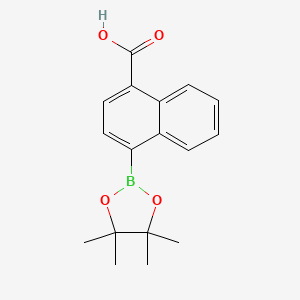

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for organaboron compounds. The compound bears the Chemical Abstracts Service registry number 1073353-77-1, which serves as its unique chemical identifier in commercial and research databases. The molecular formula C₁₇H₁₉BO₄ reflects the presence of seventeen carbon atoms, nineteen hydrogen atoms, one boron atom, and four oxygen atoms within the molecular structure.

The Simplified Molecular Input Line Entry System representation of this compound is expressed as O=C(O)C1=C(C=CC=C2)C2=C(C=C1)B(OC(C)3C)OC3(C)C, which provides a linear notation for the three-dimensional molecular structure. The International Chemical Identifier key NMXHQGWOOPQLBS-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, enabling rapid database searches and cross-referencing.

The compound belongs to the broader class of naphthoic acid derivatives, specifically those functionalized with boronic ester groups. The pinacol ester functionality, represented by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, provides enhanced stability compared to free boronic acids while maintaining reactivity for synthetic transformations. This structural classification places the compound within the category of protected boronic acids, which are widely utilized in palladium-catalyzed cross-coupling reactions.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid exhibits characteristic features of both naphthalene-based aromatics and organoboron compounds. The naphthalene ring system maintains its planar aromatic configuration, with the carboxylic acid functionality positioned at the 1-position and the boronic ester substituent at the 4-position. This substitution pattern creates a specific spatial arrangement that influences both the chemical reactivity and physical properties of the compound.

The boronic ester moiety adopts a tetrahedral geometry around the boron center, with the pinacol ligand forming a five-membered dioxaborolane ring. This cyclic structure provides conformational rigidity and protects the boron center from hydrolysis while maintaining accessibility for transmetalation reactions. The dihedral angle between the naphthalene plane and the dioxaborolane ring influences the overall molecular conformation and affects intermolecular interactions in the solid state.

Crystallographic studies of related naphthalene-boronic acid derivatives have revealed typical bond lengths and angles consistent with aromatic carbon-boron bonds. The carbon-boron bond distance typically ranges from 1.55 to 1.58 Angstroms, while the boron-oxygen bonds within the pinacol ester measure approximately 1.36 to 1.38 Angstroms. These geometric parameters contribute to the overall stability and reactivity profile of the compound.

The molecular weight of 298.15 grams per mole reflects the substantial size of this organometallic compound. The three-dimensional structure exhibits specific steric requirements that influence both its synthetic utility and physical behavior, particularly in terms of crystal packing and intermolecular hydrogen bonding patterns involving the carboxylic acid functionality.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid provides detailed structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various functional groups within the molecule. The aromatic protons of the naphthalene ring system appear in the typical aromatic region between 7.0 and 8.5 parts per million, with coupling patterns reflecting the substitution pattern on the ring system.

The pinacol ester methyl groups produce a distinctive singlet peak around 1.2 to 1.3 parts per million, integrating for twelve protons due to the four equivalent methyl substituents on the dioxaborolane ring. This characteristic signal serves as a diagnostic marker for the presence of the pinacol boronic ester functionality. The carboxylic acid proton typically appears as a broad peak around 12 parts per million, often exchanging with deuterated solvents during Nuclear magnetic resonance analysis.

Carbon-13 Nuclear magnetic resonance spectroscopy provides additional structural information, with the carbonyl carbon of the carboxylic acid appearing around 170 parts per million. The aromatic carbons of the naphthalene system exhibit chemical shifts between 120 and 140 parts per million, while the quaternary carbons of the pinacol group appear around 83 parts per million. The methyl carbons of the pinacol moiety resonate around 25 parts per million.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid carbonyl stretch appears around 1650-1680 reciprocal centimeters, while the broad hydroxyl stretch of the carboxylic acid extends from 2500 to 3300 reciprocal centimeters. The boron-oxygen stretches within the dioxaborolane ring contribute to absorptions in the 1000-1200 reciprocal centimeters region, providing confirmation of the boronic ester functionality.

Thermochemical Properties: Melting Point, Thermal Stability, and Phase Behavior

The thermochemical properties of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid have been characterized through differential scanning calorimetry and thermogravimetric analysis. The compound exhibits a melting point range of 160-190 degrees Celsius, indicating relatively high thermal stability for an organaboron compound. This elevated melting point reflects strong intermolecular interactions, likely including hydrogen bonding between carboxylic acid groups and pi-pi stacking interactions between naphthalene rings.

The thermal stability profile indicates that the compound remains stable under normal storage conditions but begins to decompose at temperatures exceeding 200 degrees Celsius. This decomposition likely involves the initial cleavage of the boron-oxygen bonds within the pinacol ester, followed by decarboxylation of the naphthoic acid moiety at higher temperatures. The presence of multiple thermally labile bonds requires careful temperature control during synthetic manipulations and purification procedures.

Phase behavior studies reveal that the compound exists as a crystalline solid at room temperature, with no observable polymorphic transitions below the melting point. The solid-state stability is enhanced by the rigid naphthalene backbone and the protected nature of the boronic acid functionality. Storage under inert atmospheric conditions helps prevent hydrolysis of the boronic ester and oxidative degradation of the aromatic system.

The thermal expansion coefficient and heat capacity values are consistent with other crystalline organometallic compounds of similar molecular weight. These thermodynamic parameters are important for process development and scale-up considerations in pharmaceutical manufacturing applications.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid reflect the dual nature of its hydrophobic aromatic core and polar functional groups. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile, which can effectively solvate both the aromatic system and the polar substituents. These solvents are commonly employed in cross-coupling reactions where this compound serves as a synthetic intermediate.

In moderately polar solvents like dichloromethane, chloroform, and ethyl acetate, the compound shows moderate solubility that is sufficient for most synthetic applications. The pinacol ester functionality contributes to solubility in these organic media compared to the corresponding free boronic acid, which would exhibit limited solubility due to strong intermolecular hydrogen bonding.

The aqueous solubility of the compound is limited due to the hydrophobic naphthalene core and the lipophilic pinacol ester groups. However, the presence of the carboxylic acid functionality provides some degree of water solubility, particularly under basic conditions where deprotonation of the carboxylic acid enhances ionic character. The estimated water solubility is significantly lower than that of simple naphthoic acids due to the bulk and hydrophobic nature of the boronic ester substituent.

| Solvent Type | Solubility | Temperature | Notes |

|---|---|---|---|

| Dimethyl Sulfoxide | High | 25°C | Complete dissolution |

| Dichloromethane | Moderate | 25°C | Suitable for synthesis |

| Ethyl Acetate | Moderate | 25°C | Good for extractions |

| Water | Low | 25°C | pH dependent |

| Hexane | Insoluble | 25°C | Incompatible |

The partition coefficient between organic and aqueous phases is heavily weighted toward the organic phase, making the compound suitable for liquid-liquid extraction procedures during synthetic workup. This property is advantageous for purification processes and separation from hydrophilic impurities or byproducts.

Temperature-dependent solubility studies indicate that dissolution increases significantly with elevated temperatures in most organic solvents, following typical thermodynamic expectations. This temperature dependence is utilized in recrystallization purification procedures, where hot solutions are cooled to precipitate purified compound while leaving impurities in solution.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BO4/c1-16(2)17(3,4)22-18(21-16)14-10-9-13(15(19)20)11-7-5-6-8-12(11)14/h5-10H,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXHQGWOOPQLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674396 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-77-1 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroboration of Aromatic Precursors

Method:

A common approach is the hydroboration of aromatic compounds bearing suitable functional groups, such as formyl or hydroxymethyl groups, using boron reagents like borane complexes or boron esters.

- Starting with 4-formylbenzenboronic acid, pinacol (a diol) is added in the presence of a dehydrating agent like magnesium sulfate to stabilize the boronic ester.

- Sodium tetrahydroborate (NaBH4) is then employed to reduce the aldehyde group, forming the corresponding boronic ester.

- Solvent: Methanol or ethanol

- Temperature: Room temperature (~20°C)

- Duration: 5-6 hours

- Approximately 88% yield of the boronic ester, as reported in experimental procedures.

- The reaction involves stirring the mixture at room temperature, followed by filtration and purification, typically via column chromatography or recrystallization.

Bromination and Subsequent Suzuki Coupling

- Bromination of the aromatic ring at the methyl position using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at 0°C to room temperature yields a bromomethyl derivative.

- This intermediate can then undergo Suzuki coupling with a boronic acid or ester to install the boronate group.

- Temperature: 0°C to 20°C

- Duration: 18 hours for bromination, 4 hours for coupling

- Up to 94% for the bromination step.

- The coupling step involves standard palladium-catalyzed reactions, with purification via silica gel chromatography.

Functionalization to the Naphthoic Acid Derivative

Following the formation of the boronic ester, the next step is attaching the naphthoic acid moiety:

Suzuki-Miyaura Cross-Coupling

- The boronic ester reacts with a suitable halogenated naphthoic acid derivative under palladium catalysis to form the C–C bond.

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Toluene, ethanol, or a mixture with water

- Temperature: 80°C to 100°C

- Efficient coupling yields the target compound with high purity, as indicated in various research reports.

Oxidation to the Carboxylic Acid

If the initial intermediate is a boronic acid ester, oxidation to the corresponding acid can be performed using oxidative agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

- Solvent: Acetone/water or ethanol/water mixture

- Temperature: 0°C to room temperature

- Duration: Several hours

- Typically high, depending on the purity of intermediates.

Summary of Experimental Data and Yields

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydroboration of aldehyde | Sodium tetrahydroborate, pinacol | Room temperature, 5-6h | 88% | From 4-formylbenzenboronic acid |

| Bromination | Carbon tetrabromide, triphenylphosphine | 0°C to 20°C, 18h | 94% | Bromomethyl intermediate |

| Suzuki coupling | Pd catalyst, base, halogenated naphthoic acid | 80-100°C | High | Forms C–C bond to attach naphthoic acid |

| Oxidation to acid | H2O2 or KMnO4 | Room temperature | High | Converts boronic ester to carboxylic acid |

Notes on Reaction Optimization and Purification

- Purification: Chromatography on silica gel or recrystallization from suitable solvents ensures high purity of intermediates and final products.

- Reaction Monitoring: Techniques such as NMR spectroscopy (1H, 13C, 11B) and mass spectrometry are employed to confirm the formation and purity of intermediates.

- Safety Considerations: Reactions involving boron reagents and halogenated compounds require appropriate safety measures due to toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid undergoes various chemical reactions, including:

Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes.

Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.

Common Reagents and Conditions

Palladium Catalysts: Used in borylation and coupling reactions.

Copper Catalysts: Employed in coupling reactions with aryl iodides.

Organic Solvents: Such as dioxane, tetrahydrofuran, and dichloromethane.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and materials science.

Scientific Research Applications

Applications Overview

-

Materials Science

- Covalent Organic Frameworks (COFs) : The compound is utilized in the synthesis of novel COFs due to its ability to form stable bonds with other organic molecules. For instance, it has been used as a ligand in the formation of crystalline COFs that exhibit unique electronic properties .

- Photocatalysis : It serves as a photocatalyst in hydrogen production reactions, enhancing the efficiency of solar energy conversion processes .

-

Organic Synthesis

- Reagents in Cross-Coupling Reactions : The compound acts as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .

- Functionalization of Aromatic Compounds : It is employed for the functionalization of naphthalene derivatives, enabling the introduction of various functional groups into aromatic systems.

- Medicinal Chemistry

Data Tables

| Application Area | Specific Use | Reference |

|---|---|---|

| Materials Science | Synthesis of COFs | |

| Organic Synthesis | Suzuki-Miyaura cross-coupling reactions | |

| Medicinal Chemistry | Development of boron-based therapeutic agents |

Case Studies

-

Covalent Organic Frameworks

- A study demonstrated the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid as a building block for COFs that exhibited exceptional stability and tunable porosity. This was crucial for applications in gas storage and separation technologies.

-

Photocatalytic Hydrogen Production

- Research highlighted the effectiveness of this compound in photocatalytic systems where it significantly improved hydrogen production rates under visible light irradiation. The mechanism involved the generation of reactive species that facilitated water splitting.

-

Drug Development

- A series of derivatives derived from this compound were evaluated for their anti-cancer properties. Results indicated that certain modifications enhanced their selectivity towards cancer cells while minimizing toxicity towards normal cells.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid involves its ability to form stable boron-oxygen bonds. This property allows it to participate in various chemical reactions, such as borylation and hydroboration. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₇H₁₉BO₄

- Molecular Weight : ~298.14 g/mol

- Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in methanol .

- Applications : Intermediate in pharmaceutical synthesis, materials science (e.g., OLEDs), and polymer chemistry .

Comparison with Structurally Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Comparative Data Table

Research Findings and Trends

- Synthetic Utility : The carboxylic acid group in the target compound enables post-functionalization (e.g., esterification, peptide coupling), a feature absent in simpler boronate esters .

- Optoelectronic Performance : Naphthalene-based boronates exhibit enhanced luminescence in OLEDs compared to benzene analogs due to extended conjugation .

- Solubility Challenges: The naphthoic acid derivative’s lower solubility in non-polar solvents compared to benzoic acid analogs necessitates careful solvent selection in reactions .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid (CAS Number: 46738744) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C17H19BO4

- Molecular Weight : 298.14 g/mol

- Structural Characteristics : The compound features a naphthoic acid moiety linked to a boron-containing dioxaborolane. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the boron atom allows it to form reversible covalent bonds with nucleophiles in proteins, potentially modulating enzyme activities and influencing cellular processes.

Anticancer Properties

Recent studies have indicated that 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of mitochondrial respiration |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study: Anti-inflammatory Activity

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid resulted in a significant decrease in the production of TNF-alpha by approximately 40% compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate moderate solubility and favorable absorption characteristics when administered orally.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-life | 3 hours |

| Metabolism | Hepatic via CYP450 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of naphthoic acid derivatives. For example, in related boronate esters, a two-step protocol involves:

- Step 1 : Coupling of naphthoic acid with pinacol borane under inert atmosphere (e.g., N₂ or Ar) using Pd catalysts (e.g., Pd(PPh₃)₄) in dioxane at 90°C for 24 hours .

- Step 2 : Acidic workup (e.g., HCl) to isolate the product. Yields (~43%) depend on catalyst loading, solvent purity, and temperature control .

- Key Variables : Catalyst type (Pd vs. Ni), solvent (dioxane vs. THF), and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing the boronate ester group in this compound?

- Methodological Answer :

- ¹¹B NMR : Detects the boronate ester peak at ~30–35 ppm, confirming successful borylation .

- X-ray Diffraction : Resolves crystal packing and confirms the planar geometry of the dioxaborolane ring (bond angles: ~120° for B-O-B) .

- FT-IR : Identifies B-O stretches at ~1350–1400 cm⁻¹ and carboxylic acid O-H stretches at ~2500–3300 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability?

- Safety & Stability :

- Storage : Under inert gas (Ar) at –20°C to prevent hydrolysis of the boronate ester .

- Handling : Use gloveboxes for air-sensitive steps and PPE (nitrile gloves, lab coat) to avoid skin contact (H313/H333 hazards) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in cross-coupling reactions involving this boronate ester?

- Experimental Design :

- DOE (Design of Experiments) : Use a factorial design to test variables like Pd catalyst (0.5–5 mol%), base (K₂CO₃ vs. CsF), and solvent (dioxane vs. toluene) .

- Contradiction Analysis : Lower yields in polar solvents (e.g., DMF) may stem from catalyst poisoning; non-polar solvents enhance π-π interactions in aryl intermediates .

Q. What mechanistic insights explain the role of the boronate group in drug delivery systems?

- Mechanistic Study :

- Pro-drug Activation : The boronate ester acts as a protecting group for carboxylic acids, enhancing membrane permeability. Hydrolysis in physiological pH releases the active naphthoic acid .

- In Vitro Validation : Use HPLC to monitor hydrolysis kinetics in PBS (pH 7.4) and compare with acidic/neutral conditions .

Q. How can computational methods predict the reactivity of this compound in photodynamic therapy (PDT) applications?

- Methodology :

- DFT Calculations : Model HOMO-LUMO gaps to assess electron transfer efficiency. The naphthoic acid moiety often shows a HOMO localized on the aromatic ring (–5.2 eV), suitable for ROS generation .

- MD Simulations : Predict binding affinity to biological targets (e.g., albumin) via docking studies using AutoDock Vina .

- Data Gaps : Limited experimental validation of predicted singlet oxygen quantum yields.

Contradiction Resolution

- Low Yield in Cross-Coupling : Conflicting reports attribute this to either catalyst inefficiency or boronate hydrolysis. Systematic DOE (varying catalysts, ligands, and solvents) can isolate the dominant factor .

- Hydrolysis Kinetics : Discrepancies between buffer and serum studies suggest esterase activity significantly accelerates hydrolysis, necessitating in vivo validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.